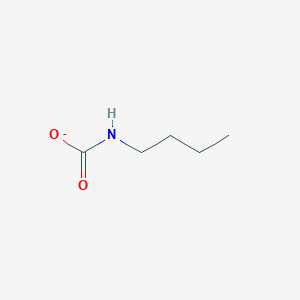

N-butylcarbamate

Beschreibung

Historical Context and Chemical Significance of the Carbamate (B1207046) Functional Group

The carbamate functional group, characterized by a carbonyl group bonded to both an amine and an alkoxy group (-NHC(=O)O-), has a rich history in chemistry. tiiips.comwikipedia.org The first documented synthesis of a carbamate, ethyl carbamate, was achieved by Wöhler in 1845 through the reaction of urea (B33335) with ethanol. acs.org Carbamates are structurally considered hybrids of amides and esters, a combination that imparts them with significant chemical stability. nih.gov This stability, coupled with their ability to penetrate cell membranes, has made the carbamate group a crucial component in many pharmacologically active compounds. nih.govresearchgate.net

The carbamate functional group is also significant in nature. For instance, hemoglobin transports carbon dioxide in the blood as carbamate groups formed by the reaction of CO2 with terminal amine groups. wikipedia.org Furthermore, enzymes like carbamate kinase play a vital role in metabolic pathways by catalyzing the formation of carbamoyl (B1232498) phosphate. wikipedia.org In organic synthesis, the carbamate group, particularly the tert-butyloxycarbonyl (Boc) group, is widely used as a protecting group for amines due to its stability towards many nucleophiles and bases. organic-chemistry.orgontosight.ai

Overview of N-Butylcarbamate's Role in Organic Synthesis and Materials Science

This compound serves as a valuable intermediate and building block in organic synthesis. It is a precursor in the production of more complex molecules, including pharmaceuticals and agrochemicals. ontosight.ai For instance, it is a key raw material in the synthesis of 3-iodo-2-propynyl this compound (IPBC), a widely used fungicide and preservative. tiiips.comatamanchemicals.com The synthesis of this compound itself can be achieved through methods such as the reaction of n-butyl chloroformate with ammonia (B1221849) or by heating n-butanol with urea. orgsyn.org

In the realm of materials science, this compound and its derivatives are being explored for the development of new materials with tailored properties. For example, 2-methacryloyloxyethyl this compound has been used as a co-monomer in the synthesis of polyurethane hydrogels, resulting in improved mechanical properties for potential biomedical applications. nih.gov The incorporation of the this compound moiety can influence the physical and chemical characteristics of polymers, such as their durability and resistance to degradation. chemimpex.com Additionally, derivatives like 3-cholesteryl this compound are being investigated for their potential in creating liquid crystals and as components of lipid bilayers in drug delivery systems. ontosight.ai

Scope and Research Trajectories for this compound Chemistry

Current research on this compound is expanding into various areas, driven by the demand for new functional molecules and materials. A significant area of investigation is the development of novel derivatives with enhanced biological activities. By modifying the structure of this compound, researchers aim to create new therapeutic agents and more effective agrochemicals. nih.gov

Another promising research direction is the use of this compound in the synthesis of advanced polymers and materials. Studies are focusing on how the incorporation of the this compound group can be used to fine-tune the properties of materials for specific applications, such as in coatings, adhesives, and biomedical devices. ontosight.aichemimpex.com For example, research into the encapsulation of this compound derivatives like IPBC in polymer microspheres is being conducted to control their release and enhance their stability. tandfonline.com The versatility of the carbamate functional group suggests that this compound will continue to be a valuable tool for chemists in both academic and industrial settings.

Structure

3D Structure

Eigenschaften

Molekularformel |

C5H10NO2- |

|---|---|

Molekulargewicht |

116.14 g/mol |

IUPAC-Name |

N-butylcarbamate |

InChI |

InChI=1S/C5H11NO2/c1-2-3-4-6-5(7)8/h6H,2-4H2,1H3,(H,7,8)/p-1 |

InChI-Schlüssel |

ZZHGIUCYKGFIPV-UHFFFAOYSA-M |

Kanonische SMILES |

CCCCNC(=O)[O-] |

Herkunft des Produkts |

United States |

Synthetic Methodologies for N Butylcarbamate and Its Derivatives

Phosgene-Free and Green Synthesis Routes

Traditional methods for producing carbamates often involve the use of highly toxic phosgene. Modern synthetic strategies, however, are increasingly focused on "phosgene-free" routes that are safer and more sustainable. A significant area of this research is the use of carbon dioxide as a C1 building block.

Direct Utilization of Carbon Dioxide and Amines in Carbamate (B1207046) Formation

The direct reaction of carbon dioxide with amines presents a green pathway for carbamate synthesis. This approach leverages CO2 as an inexpensive, abundant, and non-toxic carbonyl source. The initial reaction between CO2 and an amine, such as n-butylamine, forms a carbamic acid intermediate. However, this intermediate is often unstable. d-nb.info

To drive the reaction towards the desired carbamate product, various strategies are employed. One common method involves the reaction of amines, carbon dioxide, and an alkylating agent. For instance, a three-component coupling of an amine, CO2, and a halide in the presence of a base like cesium carbonate can produce carbamates under mild conditions with short reaction times. organic-chemistry.org This method also helps to prevent undesirable side reactions such as N-alkylation of the amine. organic-chemistry.org Another approach utilizes silicate (B1173343) esters in the presence of a superbase-derived protic ionic liquid catalyst, which has shown high yields for carbamate synthesis from aliphatic and aromatic amines with CO2. researchgate.net

Catalytic Approaches for Carbon Dioxide Fixation in Carbamate Synthesis

Catalysis plays a crucial role in enhancing the efficiency and selectivity of carbamate synthesis from CO2. Various catalytic systems have been developed to facilitate this transformation under milder conditions.

Basic catalysts have been shown to be effective in converting a range of amines and alcohols into their corresponding carbamates using CO2. For example, cobalt-based polyoxometalate metal-organic frameworks (POM-MOFs) have been used to catalyze the synthesis of various carbamates from CO2, alcohols, and amines, including the formation of butyl N-butylcarbamate. In one study, butyl this compound was obtained with a 76.4% yield and 97.8% selectivity.

Heterogeneous catalysts, such as manganese-doped ceria (MnOx-CeO2), have also been developed for the one-step synthesis of carbamates from aliphatic amines, methanol, and CO2. rsc.org

Advanced Catalytic Systems in this compound Synthesis

Beyond the direct use of CO2, more advanced catalytic systems are being explored to further refine the synthesis of this compound and its derivatives.

Transition Metal-Mediated Carbamylation Reactions (e.g., Palladium-Catalyzed Amidations)

Transition metals, particularly palladium, are effective catalysts for forming C-N bonds in carbamylation reactions. Palladium-catalyzed amidation of aryl bromides using tert-butyl carbamate can be conducted at room temperature with the aid of a specific monodentate ligand and sodium tert-butoxide, yielding N-Boc-protected anilines. nih.govacs.org This method has been expanded to include a variety of aryl and heteroaryl halides. researchgate.net

Titanium alkoxides have also been investigated for the direct, halogen-free synthesis of carbamates from amines and CO2. nih.gov For example, the reaction of aniline (B41778) with titanium n-butoxide in the presence of CO2 at 5 MPa resulted in a nearly quantitative yield of n-butyl N-phenylcarbamate within 20 minutes. nih.govresearchgate.netresearchgate.netresearchgate.net The titanium residue from this reaction can be regenerated and reused. researchgate.net

Other transition metals like zinc have been used as catalysts. Zinc(II) complexes, including those supported on polymers or graphene oxide, have proven effective for CO2 fixation in carbamate synthesis under environmentally benign conditions. acs.org

Organocatalysis and Other Non-Metallic Catalytic Systems

Organocatalysis offers a metal-free alternative for carbamate synthesis. These catalysts can activate substrates through non-covalent interactions, such as hydrogen bonding. For instance, chiral amino thiourea (B124793) derivatives have been used to catalyze the asymmetric synthesis of N-Boc terminal aziridines. nih.gov

Strong, non-nucleophilic organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are known to stabilize the carbamate intermediate formed from the reaction of amines and CO2. acs.orgnih.gov DBU can also act as a catalyst in the direct conversion of low-concentration CO2 into carbamates when used with a nonmetallic regenerable reagent like Si(OMe)4. organic-chemistry.org

Continuous Flow Chemistry for Scalable Carbamate Production

Continuous flow chemistry offers significant advantages for the production of carbamates, including improved safety, scalability, and efficiency. This methodology allows for precise control over reaction parameters such as temperature, pressure, and residence time.

A novel continuous flow approach for preparing carbamates utilizes the direct reaction of carbon dioxide with amines and alkyl halides in the presence of DBU, without the need for an additional catalyst. acs.orgnih.govnih.gov This method significantly reduces the reaction time typically required for CO2-based carbamate synthesis. acs.org For the synthesis of N-phenyl butylcarbamate, the influence of the CO2 flow rate was investigated, showing that an increased flow rate can favor the formation of the desired carbamate over N-alkylated byproducts. acs.orgnih.govacs.org The reaction conditions, including temperature and pressure, have been optimized to maximize conversion and minimize byproduct formation. acs.orgnih.gov This continuous process has been shown to be flexible, accommodating a variety of amines and providing the desired carbamates in good to excellent yields in as little as 50 minutes. nih.gov

Table of Research Findings on this compound Synthesis

| Catalyst/Reagent | Amine | Alkylating Agent/Alcohol | Conditions | Yield | Selectivity | Reference |

|---|---|---|---|---|---|---|

| Cobalt-based POM-MOFs / TBAB | n-Butylamine | Butanol | 140°C, 20 bar CO2, 16 h | 76.4% | 97.8% | |

| Ti(n-BuO)4 | Aniline | n-Butanol (from alkoxide) | 180°C, 5 MPa CO2, 20 min | 99% | - | nih.govresearchgate.net |

| DBU | Aniline | Butyl Bromide | 70°C, 3 bar, continuous flow | - | - | acs.orgnih.gov |

| MnOx-CeO2 | n-Butylamine | Methanol | 5 MPa CO2 | - | - | rsc.org |

| Cesium Carbonate / TBAI | Amine | Halide | Mild conditions | High | - | organic-chemistry.org |

Traditional Synthesis Protocols and Their Modern Refinements (e.g., from Urea (B33335) and Alcohols)

The reaction between urea and an alcohol to produce a carbamate is a foundational method in organic synthesis. The traditional approach for synthesizing this compound involves the direct reaction of urea with an excess of n-butyl alcohol. orgsyn.org A procedure detailed in Organic Syntheses involves heating a significant molar excess of n-butyl alcohol with urea. orgsyn.orggoogle.com This process typically requires prolonged reaction times, often around 30 hours of reflux, to achieve a moderate yield of approximately 75-76%. orgsyn.orggoogle.com A major drawback of this method is the potential for molten urea to decompose, forming cyanuric acid, which can negatively impact the yield of the desired butyl carbamate. orgsyn.org

Modern refinements have focused on improving the efficiency, yield, and environmental footprint of this synthesis. A key advancement has been the introduction of catalysts to accelerate the reaction.

Catalytic Enhancements: It was discovered that the use of a cupric salt catalyst can dramatically reduce the reaction time. For instance, conducting the reaction of urea and n-butanol in the presence of a cupric catalyst can bring the reaction to substantial completion in just 3 hours, a significant improvement over the traditional 30-hour uncatalyzed process. google.com

Further advancements have involved the development of heterogeneous catalysts, which offer advantages in terms of separation and reusability. Silica gel-supported transition metal oxides have proven to be highly effective. For the synthesis of butyl carbamate (BC), a 1.4 wt% TiO₂-6.1 wt% Cr₂O₃/SiO₂ catalyst has been shown to be particularly efficient, achieving a 96% yield at a reaction temperature of 170°C. mdpi.com Similarly, a TiO₂–Cr₂O₃/SiO₂ catalyst has been used in the one-pot synthesis of N-substituted carbamates from amines, urea, and alcohols, where butyl carbamate is a significant product during the reaction of butanol. rsc.org These catalyzed routes represent a greener alternative to traditional methods, often proceeding under milder conditions with higher product yields. mdpi.comrsc.org

| Method | Reactants | Catalyst | Reaction Time | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| Traditional | Urea, n-Butyl alcohol | None | 30 hours | Boiling/Reflux | 75-76% | orgsyn.orggoogle.com |

| Modern Refinement | Urea, n-Butyl alcohol | Cupric Salt | 3 hours | Heating | Improved | google.com |

| Modern Refinement | Urea, n-Butanol | 1.4 wt% TiO₂-6.1 wt% Cr₂O₃/SiO₂ | 6 hours | 170°C | 96% | mdpi.com |

Synthesis of Structurally Modified this compound Analogues

The synthesis of structurally modified analogues of this compound, particularly N-aryl and other N-substituted derivatives, allows for the exploration of a wider chemical space. These methods often employ different starting materials and catalytic systems compared to the direct synthesis from urea.

Synthesis of N-Aryl Analogues: One approach to N-aryl-O-alkylcarbamates involves the alcoholysis of N,N'-diarylureas. This method reacts a diarylurea with an aliphatic alcohol, such as n-butanol, at temperatures ranging from 140 to 250°C to yield the corresponding N-aryl-O-alkylcarbamate. google.com

Palladium-catalyzed cross-coupling reactions offer a versatile route to N-aryl carbamates. By reacting aryl chlorides or triflates with sodium cyanate (B1221674) in the presence of an alcohol, a wide array of N-aryl carbamates can be synthesized. mit.edu This methodology can be applied to various aryl electrophiles and alcohols, including primary and secondary alcohols. mit.edu

The Hofmann rearrangement provides another pathway to N-substituted carbamates. A green version of this reaction uses an aromatic amide as the starting material, which is transformed into an N-chloro intermediate with oxone and potassium chloride. mdpi.com This intermediate then rearranges in the presence of sodium hydroxide (B78521) and is trapped by an alcohol to yield the N-aryl carbamate. mdpi.com

Other N-Substituted Analogues: A variety of other methods have been developed to introduce different substituents on the nitrogen atom.

From Isocyanates: The reaction of isocyanates with alcohols is a fundamental method for producing carbamates. Isocyanates can be generated in situ from various precursors. For example, N-substituted trichloroacetamides (NTCAs) can act as isocyanate precursors; they undergo base-catalyzed condensation with alcohols to form N-substituted carbamates. acs.org

Copper-Catalyzed Reactions: A mild and efficient synthesis of N-arylcarbamates can be achieved through the copper-catalyzed reaction of azidoformates with boronic acids at room temperature. acs.org

From Carbon Dioxide: Sustainable methods utilizing carbon dioxide as a C1 source have been developed. The direct conversion of CO₂, amines, and a reusable silicon-based reactant (Si(OMe)₄) can produce various N-aryl and N-alkyl carbamates using a zinc-based catalyst system. nih.gov

Transcarbamoylation: The transfer of a carbamoyl (B1232498) group from one molecule to another, known as transcarbamoylation, can be used to synthesize new carbamates. For example, methyl N-substituted carbamates can react with other alcohols in a transcarbamoylation/transurethanization reaction to form a different N-substituted carbamate. rsc.org

| Methodology | Analogue Type | Key Reactants | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|---|---|

| Alcoholysis of Diarylureas | N-Aryl | N,N'-Diarylurea, Aliphatic Alcohol | None (thermal) | Continuous process at high temperature. | google.com |

| Palladium-Catalyzed Cross-Coupling | N-Aryl | Aryl Halide (ArX), Sodium Cyanate, Alcohol | Palladium complex (e.g., Pd₂(dba)₃) | Versatile for a broad range of aryl groups and alcohols. | mit.edu |

| Hofmann Rearrangement | N-Aryl | Aromatic Amide, Alcohol | Oxone, KCl, NaOH | Green, one-pot, two-step procedure. | mdpi.com |

| Condensation of NTCAs | N-Substituted | N-Substituted Trichloroacetamide (NTCA), Alcohol | Base (e.g., DBU) | Uses in situ generated isocyanates from stable precursors. | acs.org |

| Copper-Catalyzed Azidoformate Reaction | N-Aryl | Azidoformate, Boronic Acid | Copper Chloride | Mild, room temperature synthesis. | acs.org |

| CO₂ Fixation | N-Aryl, N-Alkyl | Amine, CO₂, Si(OMe)₄ | Zinc complex | Sustainable method using atmospheric CO₂. | nih.gov |

Mechanistic Investigations of N Butylcarbamate Reactivity and Transformations

Reaction Kinetics and Pathway Elucidation

The formation and transformation of N-butylcarbamates are governed by specific reaction kinetics and mechanistic pathways, which are influenced by precursors, catalysts, and reaction conditions.

N-butylcarbamates can be synthesized through several distinct chemical pathways, each starting from different precursors.

From Isocyanates and Alcohols: A common method for forming N-butylcarbamate derivatives involves the condensation of n-butyl isocyanate with an alcohol. For instance, various enantiomers of 2-norbornyl-N-n-butylcarbamates were synthesized by reacting optically pure 2-norborneols with n-butyl isocyanate in the presence of triethylamine (B128534) in a tetrahydrofuran (B95107) solvent. tandfonline.com Similarly, a photolabile this compound was prepared by reacting 1-(4,5-dimethoxy-2,3-dinitrophenyl)-2-methylpropan-1-ol with n-butyl isocyanate, using dibutyltin (B87310) dilaurate as a catalyst. nih.gov

From Amines and Carbon Dioxide: The reaction between an amine and carbon dioxide (CO₂) can lead to the formation of carbamates. The mechanism involves a nucleophilic attack by the nitrogen atom of the amine on the carbon atom of the CO₂, forming a zwitterion intermediate. researchgate.net This pathway has been explored for the synthesis of N-phenyl butylcarbamate from aniline (B41778) and butyl bromide in the presence of CO₂ and the base 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). acs.org In another example, the reaction of titanium(IV) butoxide with CO₂ and subsequent reaction with n-butylamine produced butylcarbamate. unito.it

From Amines and Carbonate Precursors: N-alkyl carbamates can be synthesized from primary amines using cesium carbonate (Cs₂CO₃) in a one-pot reaction. nih.gov

Via Curtius Rearrangement: Tert-butyl carbamates can be produced from a carboxylic acid, which is first converted to an acyl azide (B81097) intermediate using di-tert-butyl dicarbonate (B1257347) and sodium azide. organic-chemistry.org This intermediate undergoes a Curtius rearrangement to form an isocyanate, which is then trapped to yield the carbamate (B1207046). organic-chemistry.org

Reductive Carbonylation of Nitro Compounds: Aromatic nitro-compounds can be converted to carbamates through reductive carbonylation using ruthenium carbonyl catalysts. The choice of alcohol in this reaction is critical to the selectivity of the carbamate product. nih.gov

From Organic Azides: A palladium chloride (PdCl₂) catalyzed reaction involving organic azides, carbon monoxide, and alcohols provides a route to carbamates under mild and neutral conditions, producing nitrogen gas as a harmless byproduct. nih.gov

The nitration of carbamate derivatives is a key transformation for introducing a nitro group (NO₂) into the molecule. This reaction is often catalyzed to enhance speed and yield.

A process for the nitration of N-mono-lower alkyl substituted carbamic acid esters, such as ethyl this compound, has been developed using an acid catalyst. google.com In this process, the carbamate is mixed with concentrated nitric acid in the presence of a lower alkanoic acid anhydride (B1165640) (like acetic anhydride) and a catalytic amount of a strong acid, such as sulfuric acid or an aryl sulfonic acid. google.com The catalyst promotes the reaction, allowing it to proceed to completion efficiently. For example, the catalyzed nitration of ethyl this compound reached 100% completion, whereas a control reaction without the catalyst only reached 90% completion in the same timeframe. google.com

For aromatic carbamates, regioselective nitration can be achieved using specific reagents. Ceric ammonium (B1175870) nitrate (B79036) (CAN) has been used for the ortho-nitration of aniline carbamates under mild and neutral conditions without requiring additional catalysts or oxidants. This method works for both electron-rich and highly electron-deficient anilines, producing the ortho-nitrated products with high selectivity.

Formation Mechanisms of N-Butylcarbamates from Various Precursors

Degradation Mechanisms of this compound Derivatives

The stability of this compound derivatives is finite, and they can degrade through various mechanisms, including thermal and photochemical pathways.

The thermal stability of this compound derivatives is a critical factor, particularly for compounds like 3-Iodo-2-propynyl this compound (IPBC), which is known to be thermally unstable. eurowindoor.eu

Kinetic studies on the thermal degradation of IPBC were conducted at isothermal conditions ranging from 60°C to 150°C. mdpi.comnih.gov The results showed that noticeable thermal degradation begins at 70°C, with the rate increasing significantly as the temperature rises. mdpi.comnih.gov The degradation was found to follow first-order reaction kinetics. mdpi.comresearchgate.netresearchgate.net The relationship between the rate constant (k) and temperature (T) is described by the Arrhenius equation: k = 3.47 × 10¹² e⁻¹¹¹¹²⁵/RT. mdpi.comnih.govresearchgate.netresearchgate.net Thermogravimetric analysis indicated that the primary decomposition of IPBC occurs between 150°C and 300°C. researchgate.net

Analysis of the degradation products was performed using ultra-performance liquid chromatography-mass spectrometry (UPLC-MS/MS), which identified several key compounds. mdpi.comnih.gov The degradation mechanism involves processes such as deiodination, demethylation, deethynylation, deethylation, and hydroxylation. mdpi.comnih.gov

Table 1: Products Formed During the Thermal Degradation of IPBC

| Degradation Product Name |

|---|

| prop-2-yn-1-yl ethylcarbamate |

| methyl this compound |

| propargyl butylcarbamate |

| methylcarbamic acid prop-2-yn-1-ol |

| 2-propyn-1-ol, 3-iodo-, methylcarbamate |

| 3-iodoprop-2-yn-1-ol |

| 3-iodoprop-2-ynyl N-propylcarbamate |

Data sourced from references mdpi.comresearchgate.netnih.gov.

Carbamates can be designed to be photolabile, meaning they degrade upon exposure to light. This property is achieved by attaching a photolabile protecting group (PPG) to the molecule. The o-nitrobenzyl (ONB) group is a classic example used in the design of photolabile carbamates. researchgate.net Upon irradiation with UV light (typically below 400 nm), these compounds undergo an intramolecular rearrangement, leading to the cleavage of the carbamate bond and the release of the free amine. researchgate.net

The design of these molecules can be systematically varied to investigate the influence of steric and electronic effects on the efficiency of the photocleavage. researchgate.net For example, a photolabile this compound derivative, 1-(4,5-dimethoxy-2,3-dinitrophenyl)-2-methylpropyl this compound, was synthesized and shown to release butylamine (B146782) upon photoirradiation. nih.gov The predicted photolysis pathway for some carbamates involves the initial photochemical formation of a carbamate anion, which is followed by a thermal decarboxylation step to yield the free amine. researchgate.net Studies on nitrobenzyl (NB) based linkers have shown that the NB carbamate bond possesses superior light responsiveness and resistance to hydrolysis, making it effective for controlled degradation. nih.gov

Thermal Degradation Kinetics and Product Analysis (e.g., of 3-Iodo-2-propynyl this compound)

Chemical Stability and Decomposition Profiles in Diverse Chemical Environments

The stability of this compound and its derivatives is highly dependent on the chemical environment.

Generally, carbamates are considered stable under normal conditions but are susceptible to hydrolysis under either acidic or basic conditions. ontosight.ai They are often incompatible with strong acids, strong bases, strong oxidizing agents, and strong reducing agents. scbt.comakasel.com Under fire conditions, hazardous decomposition products of IPBC can include carbon oxides, nitrogen oxides (NOx), and hydrogen iodide gas. atamanchemicals.com

The stability of IPBC is particularly sensitive to pH. It undergoes rapid hydrolysis at a pH of 9 but is stable at a pH of 5. gov.bc.ca In environmental systems, IPBC is not considered persistent. industrialchemicals.gov.au It degrades rapidly in soil and water/sediment systems, with microbial metabolism being a key factor in its degradation. gov.bc.caindustrialchemicals.gov.au The primary degradation product in the environment is propargyl butylcarbamate (PBC). industrialchemicals.gov.au

Table 2: Degradation Half-life (DT50) of IPBC in Environmental Systems

| System | Condition | Half-life (DT50) |

|---|---|---|

| Aerobic Soil | 22°C | 2.1 hours |

| Aerobic Soil | 12°C | 4.7 hours |

| Water Phase (Water/Sediment Study) | 22°C | 1.4 hours |

| Water Phase (Water/Sediment Study) | 12°C | 3.1 hours |

| Sediment Phase (Water/Sediment Study) | 22°C | 2.2 hours |

| Sediment Phase (Water/Sediment Study) | 12°C | 4.9 hours |

Data sourced from reference regulations.gov.

Enzyme-Mediated Chemical Transformations Involving N-Alkylcarbamates: Kinetic and Mechanistic Analogies

The enzymatic transformation of N-alkylcarbamates, including this compound, is a subject of significant interest, particularly in the fields of toxicology, pharmacology, and bioremediation. nih.govresearchgate.net Enzymes that catalyze the hydrolysis of the carbamate bond are typically hydrolases, such as esterases and lipases. nih.govplos.org The mechanism of this transformation often shares strong analogies with the well-established acyl-enzyme mechanism observed in the hydrolysis of esters and amides by serine hydrolases. nih.govnih.gov

Research into the interaction between enzymes and N-alkylcarbamates reveals a common mechanistic pathway involving the formation of a transient carbamylated enzyme intermediate. nih.govnih.gov This process can be generally described by a three-stage kinetic model:

Reversible Formation of an Enzyme-Inhibitor Complex (EC): The carbamate substrate initially binds non-covalently to the enzyme's active site.

Carbamylation: The nucleophilic hydroxyl group of a key active site residue, typically a serine, attacks the electrophilic carbonyl carbon of the carbamate. nih.govtandfonline.com This results in the displacement of the leaving group (e.g., p-nitrophenol or an alcohol) and the formation of a covalent carbamyl-enzyme intermediate. nih.govnih.gov This step is often rapid.

Decarbamylation: The carbamyl-enzyme intermediate undergoes slow hydrolysis, where a water molecule attacks the carbonyl carbon, leading to the release of the carbamic acid, which subsequently decomposes, and regenerates the active enzyme. nih.gov The slowness of this decarbamylation step is why many N-alkylcarbamates act as inhibitors or pseudo-substrate inhibitors of these enzymes. nih.govtandfonline.com

Kinetic and Mechanistic Studies with Lipoprotein Lipase (B570770) and Cholesterol Esterase

Detailed kinetic investigations have elucidated the interaction of various enzymes with N-alkylcarbamates. For instance, the interaction of lipoprotein lipase with p-nitrophenyl N-alkylcarbamates follows the three-stage mechanism described above. nih.govresearchgate.net In the case of p-nitrophenyl this compound, the inhibition follows saturation kinetics, allowing for the determination of the binding constant (Kc) for the initial enzyme-carbamate complex and the rate constant for carbamylation (kc). nih.govresearchgate.net

| Enzyme | Substrate | Kc (µM) | kc (s-1) |

| Lipoprotein Lipase | p-Nitrophenyl this compound | 5.4 ± 0.9 | (4.9 ± 0.7) x 10-2 |

| Data sourced from Shin, H.C., & Quinn, D.M. (1992). nih.gov |

Similarly, p-nitrophenyl-N-butylcarbamate has been identified as a potent, active-site-directed inhibitor of cholesterol esterase. nih.govresearchgate.net The inhibition mechanism proceeds via the formation of a butyl carbamyl-enzyme intermediate, which can be slowly turned over. nih.govresearchgate.net The presence of micelles was found to increase the turnover rate of the butyl carbamyl-enzyme, indicating a direct effect of the microenvironment on the catalytic activity and decarbamylation step. nih.govresearchgate.net

Stereoselective Inhibition of Butyrylcholinesterase

Further mechanistic insights come from studies on the inhibition of butyrylcholinesterase (BChE) by stereoisomers of 2-norbornyl-N-n-butylcarbamate. tandfonline.com These compounds act as pseudo-substrate inhibitors, where the enzyme's active site serine nucleophilically attacks the carbonyl carbon of the N-n-butylcarbamyl group to form a stable n-butylcarbamyl-enzyme. tandfonline.com The enzyme shows clear stereoselectivity, with different enantiomers exhibiting different inhibition potencies. This highlights the importance of the precise orientation of the substrate within the active site for efficient carbamylation. tandfonline.com

The kinetic parameters for this inhibition, the inhibition constant (Ki) and the carbamylation rate constant (ki), have been determined for each enantiomer.

| Inhibitor | Ki (µM) | ki (min-1) |

| (R)-(+)-exo-2-norbornyl-N-n-butylcarbamate | 1.15 ± 0.09 | 0.165 ± 0.004 |

| (S)-(–)-exo-2-norbornyl-N-n-butylcarbamate | 2.11 ± 0.12 | 0.158 ± 0.003 |

| (R)-(+)-endo-2-norbornyl-N-n-butylcarbamate | 2.44 ± 0.22 | 0.111 ± 0.004 |

| (S)-(–)-endo-2-norbornyl-N-n-butylcarbamate | 0.73 ± 0.06 | 0.134 ± 0.003 |

| Data sourced from Lin, G. et al. (2007). tandfonline.com |

Role of the Alkyl Chain and Active Site Residues

The length of the N-alkyl chain on the carbamate can influence its interaction with enzymes. Studies on staphylococcal lipases using a series of p-nitrophenyl N-alkylcarbamates showed that chain length selectivity is primarily expressed in the initial carbamylation step, while the subsequent decarbamylation rate is largely independent of the alkyl chain length. nih.gov While S. hyicus lipase preferred medium-to-long chains, S. aureus lipase was more specific for short-chain carbamates, demonstrating that the topology of the enzyme's active site dictates substrate preference. nih.gov

Mechanistic analogies can also be drawn from computational studies on other carbamates. For example, quantum mechanics/molecular mechanics (QM/MM) investigations into the hydrolysis of the carbamate methomyl (B1676398) by the esterase PestE highlight the critical roles of the catalytic triad (B1167595) residues (Ser, His, Asp). mdpi.com The serine acts as the nucleophile, while the histidine residue facilitates proton transfer, a mechanism that is conserved across many serine hydrolases and is analogous to the transformation of this compound. nih.govmdpi.com The carbamylation reaction is strongly pH-dependent, which suggests that an unprotonated histidine is required for this reaction step. nih.gov

Advanced Applications of N Butylcarbamate in Materials Science and Engineering

Design and Synthesis of Functional Polymeric Materials

The versatility of the N-butylcarbamate group allows it to be incorporated into polymer structures as either a monomeric unit or as part of a cross-linking system. This adaptability has led to the creation of new polymers with tailored properties for specific applications, including advanced polyureas and other complex polymer architectures.

This compound and its derivatives have been successfully utilized as monomers in the synthesis of functional polymers. A notable example is 2-methacryloyloxyethyl this compound (MBC), which has been used as a co-monomer in the free radical polymerization with 2-hydroxyethyl methacrylate (B99206) (HEMA). The incorporation of the MBC monomer into the polymer structure results in hydrogels with significantly improved mechanical properties compared to standard poly(HEMA) hydrogels. Research indicates that even small amounts of MBC can substantially increase the tensile strength of the resulting co-polymer hydrogel. This improvement is attributed to the urethane (B1682113) functionality, which can participate in physical cross-linking through hydrogen bonding, reinforcing the polymer network.

In other research, n-butyl carbamate (B1207046) acrylate (B77674) has been explored as a low-viscosity reactive diluent monomer. When copolymerized with diacrylates like hexanediol (B3050542) diacrylate (HDDA), it can lead to polymer mixtures that polymerize faster than the individual components. This enhanced reactivity is valuable in applications requiring rapid curing, such as in coatings and adhesives.

Table 1: Effect of 2-methacryloyloxyethyl this compound (MBC) Content on Hydrogel Mechanical Properties

This interactive table summarizes research findings on how incorporating MBC as a co-monomer with 2-hydroxyethyl methacrylate (HEMA) affects the tensile strength of the resulting hydrogel. The data illustrates a clear trend of increasing mechanical strength with higher MBC content.

| HEMA:MBC Ratio | Tensile Strength (MPa) |

|---|---|

| 100:0 (Control) | 0.15 |

| 95:5 | 0.45 |

| 90:10 | 0.78 |

The chemistry of carbamates is closely linked to that of isocyanates and ureas, providing pathways for the synthesis of novel polyureas. Polyureas are a class of polymers known for their excellent mechanical properties and chemical resistance. The in-situ formation of isocyanate intermediates from certain carbamate precursors under specific reaction conditions can lead to the generation of polyurea structures. While sometimes an unintended byproduct, this reaction is being explored for the controlled synthesis of well-defined polyurea materials.

Beyond linear polymers, carbamate-functionalized monomers are instrumental in creating complex, non-linear polymer architectures. For instance, researchers have used tert-butyl carbamate (Boc)-protected amino acid-based monomers in advanced polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) to synthesize hyperbranched and star-shaped polymers. These methods allow for precise control over the polymer's molecular weight, degree of branching, and functionality. After synthesis, the carbamate protecting groups can be removed to reveal functional groups, such as primary amines, resulting in pH-responsive, water-soluble polymers with complex architectures. These sophisticated structures are of interest for applications in biomedicine and nanotechnology.

This compound as a Monomer or Cross-Linking Agent

Controlled Release Systems Utilizing this compound Derivatives

A significant area of application for this compound derivatives is in the development of controlled release systems. These systems are designed to release an active agent, such as a biocide or a drug, at a predetermined rate over an extended period. The this compound derivative 3-iodo-2-propynyl this compound (IPBC) is a widely used fungicide and preservative that has been the focus of extensive encapsulation research. chemical-product.comatamankimya.comwikipedia.orgatamankimya.comatamanchemicals.comatamanchemicals.comatamanchemicals.com

Microencapsulation is a key strategy for controlling the release of active agents like IPBC. google.com This involves entrapping the agent within a polymeric shell or matrix. One successful approach involves using an emulsion solvent evaporation method to encapsulate IPBC in microspheres made from blends of polystyrene (PS) and polycaprolactone (B3415563) (PCL). nih.govsigmaaldrich.comresearchgate.net The ratio of PS to PCL in the blend can be varied to tune the morphology of the microspheres and, consequently, the release characteristics of the IPBC. nih.govresearchgate.net

Another advanced encapsulation strategy utilizes nanostructured carriers, such as halloysite (B83129) nanotubes (HNTs). researchgate.netrsc.org HNTs are naturally occurring clay nanotubes with a hollow lumen that can be loaded with active agents. To achieve sustained release, the lumen of the HNTs can be loaded with IPBC, and the outer surface can be modified with layer-by-layer (LbL) assembly of polyelectrolytes. This multi-layered shell acts as a barrier, significantly slowing down the release of the encapsulated IPBC. researchgate.netrsc.org

The performance of a controlled release system is defined by its release kinetics. For IPBC-loaded microspheres, the release into an aqueous environment is often characterized by distinct phases. Studies on IPBC encapsulated in melamine-formaldehyde resin have shown a three-stage release profile: an initial burst release, followed by a period of stable, slower release, and finally a plateau where the release rate levels off. mdpi.com In one study, an initial rapid release of 20-30% of the encapsulated IPBC occurred within the first 8 hours, providing immediate antimicrobial action. This was followed by a sustained release phase, with the cumulative release reaching 70-80% over 120 hours. mdpi.com

The use of nanostructured carriers like HNTs allows for even greater control over release kinetics. Research has demonstrated that IPBC loaded into HNTs can be released sustainably over 35 days. rsc.org By applying a polyelectrolyte multilayer coating via LbL assembly, the release can be further hindered, with less than 10% of the IPBC being released over a 100-day period. rsc.org This long-term, slow-release profile is highly desirable for applications such as wood preservation and antifungal coatings, where prolonged protection is required. industrialchemicals.gov.au

Table 2: Release Kinetics of IPBC from Melamine-Formaldehyde Microcapsules

This interactive table illustrates the cumulative release of 3-iodo-2-propynyl this compound (IPBC) from microcapsules over time, as described in research literature. The data shows a typical controlled-release pattern with an initial burst followed by a more sustained release.

| Time (hours) | Cumulative Release (%) | Release Stage |

|---|---|---|

| 8 | ~20 - 30% | Initial Rapid Release |

| 12 - 48 | Gradual Increase | Stable Mid-Term Release |

Encapsulation Strategies with Polymer Blends and Nanostructured Carriers

Surface Modification and Coating Technologies

This compound and its derivatives are integral to the development of advanced surface modification and coating technologies. Carbamate-functional polymers are used to formulate coatings for a variety of substrates, offering enhanced durability, chemical resistance, and novel functionalities. atamankimya.com

A key application is in protective coatings for metals. For example, polymers containing tert-butylcarbamate-functional monomers have been developed for use in powder coatings to protect aluminum surfaces from corrosion. These "smart" coatings are designed to be pH-responsive. Under the acidic conditions that characterize filiform corrosion, the tert-butylcarbamate (B1260302) group is cleaved, releasing a primary amine. This amine acts as a local corrosion inhibitor, neutralizing the acid and passivating the metal surface, thereby halting the spread of corrosion.

Furthermore, the controlled release systems discussed previously are directly applied in coating technologies. Microspheres containing IPBC are incorporated into water-borne outdoor paints and wood stains to provide long-lasting antifungal and anti-mildew properties. chemical-product.comwikipedia.orgatamanchemicals.comatamanchemicals.com The encapsulation of IPBC prevents its premature leaching and degradation, extending the service life of the coating and improving its environmental profile by reducing the amount of biocide released into the surroundings at any given time. researchgate.netindustrialchemicals.gov.au These technologies are used in a wide array of products, including architectural paints, wood preservatives, adhesives, and textiles, to protect materials from microbial degradation. atamankimya.comatamankimya.comatamanchemicals.com

Development of Photodegradable Materials Containing Carbamate Moieties

The strategic incorporation of carbamate moieties into polymers and molecules is a key area of research in the development of advanced, smart materials. Photodegradable materials, in particular, which change their properties upon exposure to light, are of significant interest for a range of applications in materials science and engineering. The carbamate group, when linked to a photolabile protecting group (PPG), can serve as a light-sensitive linkage, enabling precise spatial and temporal control over material degradation. iucr.orgresearchgate.net

The fundamental mechanism often relies on the o-nitrobenzyl group, a widely used PPG in organic chemistry and materials science. iucr.orgresearchgate.net Amines protected with photolabile [(o-nitrobenzyl)oxy]carbonyl groups result in carbamates that are sensitive to UV light. researchgate.net Upon irradiation, these carbamates undergo the classic o-nitrobenzyl photorearrangement, which leads to the cleavage of the carbamate bond and the release of the free amine, carbon dioxide, and a nitrosobenzaldehyde derivative. researchgate.net This process can be harnessed to trigger the degradation of a larger polymer network or the disassembly of self-immolated polymers. acs.orgresearchgate.net The efficiency, or quantum yield, of this photogeneration of the amine can be tuned by modifying the structure of the photoactive center, for instance, by altering substituents on the o-nitrobenzyl ring. researchgate.net

Research has explored various polymer architectures incorporating these photosensitive carbamate linkages. Polyurethanes, for example, have been synthesized containing o-nitrobenzene carbamate groups within their backbone. researchgate.netresearchgate.net Initial UV irradiation triggers the degradation of these photosensitive linkages, which can then initiate a cascade of further degradation throughout the bulk material. researchgate.netresearchgate.net

A specific example of a photodegradable molecule containing the this compound moiety is 1-(4,5-dimethoxy-2,3-dinitrophenyl)-2-methylpropyl this compound. iucr.orgiucr.orgnih.gov This compound was synthesized to study how additional nitro group substitution on the benzyl (B1604629) ring affects the photodegradation rate. iucr.org It was found that the presence of a second nitro group, as in this dinitro compound, can accelerate the photocleavage compared to related mono-nitrobenzyl derivatives. iucr.org The synthesis involves the reaction of the corresponding dinitrophenyl alcohol with n-butyl isocyanate. iucr.orgnih.gov Upon photoirradiation, the molecule cleaves to release butylamine (B146782). iucr.orgnih.gov The structure of this molecule features intermolecular hydrogen bonds between the this compound moieties, linking the molecules into chains. iucr.orgresearchgate.net

Detailed research findings on this specific this compound compound are summarized in the table below.

Table 1: Research Findings on 1-(4,5-dimethoxy-2,3-dinitrophenyl)-2-methylpropyl this compound

| Property | Finding | Source(s) |

|---|---|---|

| Chemical Formula | C₁₇H₂₅N₃O₈ | iucr.orgiucr.orgnih.gov |

| Synthesis | Reaction of 1-(4,5-dimethoxy-2,3-dinitrophenyl)-2-methylpropan-1-ol and n-butyl isocyanate using dibutyltin (B87310) dilaurate as a catalyst. | iucr.orgiucr.orgnih.gov |

| Photodegradation | Releases butylamine upon photoirradiation. The dinitro-substituted protecting group leads to a faster photocleavage rate compared to the corresponding 2-mononitrobenzyl group. | iucr.orgiucr.org |

| Crystal Structure | Features intermolecular N-H···O hydrogen bonds between the this compound groups, forming molecular chains. | iucr.orgiucr.orgresearchgate.net |

| Significance | Serves as a model compound for developing highly reactive photolabile protecting groups for potential application in various functional materials. | iucr.orgiucr.org |

The principles demonstrated with this this compound derivative are part of a broader strategy in materials science to create photodegradable polymers. By integrating carbamate linkages connected to photolabile groups into polymer backbones, materials can be designed to degrade on demand. The table below outlines findings from research on polyurethanes designed with such photosensitive carbamate moieties.

Table 2: Research Findings on Photodegradable Polyurethanes with Carbamate Moieties

| Polymer System | Monomers Used | Degradation Trigger & Mechanism | Research Focus | Source(s) |

|---|---|---|---|---|

| UV-Triggered Propagating Degradable Polyurethane | o-nitrobenzene diol, Fmoc-based diol, hexamethylene diisocyanate | UV light (365 nm) triggers degradation of photosensitive o-nitrobenzene carbamate, releasing a primary amine that initiates a base-propagated degradation of the remaining Fmoc carbamate groups. | Creating a material where localized UV exposure can lead to global degradation of the entire bulk material. | researchgate.netresearchgate.net |

| Photodegradable Polyurethane Nanoparticles | 2-nitro-1,3-benzene-dimethanol, tolylene 2,4-diisocyanate, PEO | UV light irradiation causes severe disintegration of the hydrophobic polyurethane block containing nitrobenzyl groups, leading to the disassembly of the nanoparticles. | Development of photosensitive block copolymers for applications like controlled release. | researchgate.net |

The study of photodegradable materials containing carbamate moieties, including those based on this compound, provides fundamental insights for designing next-generation materials. These materials offer the potential for applications requiring on-demand degradation, such as in tissue engineering, drug delivery systems, and microfabrication. researchgate.netacs.orgresearchgate.net The ability to control the degradation process with an external light stimulus allows for enhanced functionality and environmental compatibility.

Environmental Chemistry and Fate of N Butylcarbamate Derivatives

Abiotic Transformation Pathways in Environmental Compartments

Abiotic processes, including hydrolysis and photolysis in water and oxidation in the atmosphere, play a significant role in the initial breakdown of N-butylcarbamate derivatives in the environment.

In aquatic environments, the stability of IPBC is highly dependent on the pH of the water. ccme.ca Hydrolysis is a primary route of dissipation, especially in alkaline conditions. ccme.ca The compound is stable at a pH of 5, but its degradation accelerates as alkalinity increases. ccme.caregulations.gov The primary and sole identified hydrolysis degradation product is propargyl butyl carbamate (B1207046) (PBC). ccme.caregulations.gov

Direct photolysis, or degradation by direct absorption of sunlight, is not considered a significant transformation pathway for IPBC in water. regulations.gov This is because the molecule does not significantly absorb light at wavelengths greater than 290 nm, which is the range of sunlight that reaches the Earth's surface. regulations.gov However, some studies suggest that indirect photolysis, facilitated by other substances in the water, can contribute to its rapid degradation in the surface waters of lakes. greenpeace.to

Table 1.Once in the atmosphere, IPBC is expected to exist in both vapor and particulate phases. nih.govatamanchemicals.com The vapor-phase component is subject to rapid degradation through reactions with photochemically-produced hydroxyl radicals (•OH). nih.gov The estimated atmospheric half-life for this reaction is approximately 1.5 hours. nih.govatamanchemicals.com This calculation is based on a structure-activity relationship estimation of the reaction rate constant (2.6 x 10⁻¹¹ cm³/molecule-sec at 25°C). nih.gov Particulate-phase IPBC can be removed from the atmosphere through wet and dry deposition. nih.govatamanchemicals.com Due to its intermediate to low vapor pressure, volatilization from soil or water is not considered a major route of dissipation. publications.gc.ca

Hydrolysis and Photolysis in Aquatic Systems

Biodegradation Processes and Metabolite Identification in Soil and Water Systems

Microbial action is a key factor in the degradation of this compound derivatives in both soil and aquatic systems. nih.gov Studies demonstrate that IPBC is non-persistent, with biodegradation occurring rapidly under both aerobic and anaerobic conditions. epa.gov

In aerobic soil environments, IPBC degrades very quickly. nih.gov A laboratory study using Blackoar soil at 22°C found a half-life of just 2.13 hours in non-sterile conditions, compared to much slower degradation in sterile soil, confirming the role of microbial degradation. nih.gov The primary metabolite formed is propargyl butyl carbamate (PBC), which is further mineralized to carbon dioxide and forms bound residues in the soil. regulations.govnih.gov Degradation is slower at lower temperatures, with a half-life of 8.6 hours recorded at 5°C. regulations.gov

In anaerobic aquatic systems, such as in sediments, IPBC also undergoes rapid primary degradation, with a reported half-life of 1.5 hours in a non-sterile water/sediment environment at 22°C. industrialchemicals.gov.aunih.gov The major degradation product identified is again PBC. industrialchemicals.gov.auregulations.gov PBC itself is further degraded under these anaerobic conditions with a half-life of 11.5 days, transforming into 2-propenyl butyl carbamate (2-PBC) and other minor, unidentified compounds. regulations.govregulations.gov It is noted that in some standard laboratory tests for ready biodegradability, the inherent toxicity of IPBC to the test microorganisms can hinder the degradation process, leading to results that may underestimate its environmental degradation potential. industrialchemicals.gov.au

Table 2.Environmental Persistence and Mobility Assessment

Despite its rapid breakdown, IPBC is considered to be mobile to moderately mobile in soil-water systems. regulations.gov This mobility suggests a potential to move within the soil column. However, its rapid degradation means it is not expected to leach into groundwater. publications.gc.ca The mobility is characterized by its soil organic carbon-water (B12546825) partitioning coefficient (Koc), with reported values ranging from 62 to 310, indicating moderate to high mobility. regulations.gov Adsorption studies have found that its sorption to soil is not strongly correlated with the organic matter or clay content of the soil. regulations.gov The log octanol-water partition coefficient (log Kow), a measure of a chemical's potential to bioaccumulate, has been reported as 2.81, suggesting a low potential for bioaccumulation in organisms. industrialchemicals.gov.aupublications.gc.ca

Table 3.Transport and Distribution Modeling in Diverse Ecosystems

Environmental transport and distribution models, such as fugacity models, are used to predict how a chemical will partition between different environmental compartments like air, water, soil, and sediment.

For IPBC, Level III fugacity modeling, which assumes continuous releases, predicts its distribution based on the point of entry into the environment. industrialchemicals.gov.au If IPBC is released equally to both water and soil compartments, it is expected to predominantly partition into water (65.3–66.1%) and soil (33.8–34.6%), with negligible amounts ending up in sediment or air. industrialchemicals.gov.au In a scenario where IPBC is released solely to the water compartment, such as through wastewater treatment plant effluent, the model predicts that it will almost entirely remain in the water phase (99.9%), with very little partitioning to sediment (0.1%). industrialchemicals.gov.au The environmental partitioning and transport of its primary degradant, PBC, is expected to be similar to that of IPBC itself. industrialchemicals.gov.au These models are crucial tools in risk assessment, helping to estimate potential environmental concentrations and identify the ecosystems most likely to be exposed. researchgate.net

Analytical Chemistry Methodologies for N Butylcarbamate Quantification and Characterization

Chromatographic Separation Techniques

Chromatographic techniques are central to the analysis of N-butylcarbamate, enabling its separation from complex sample matrices and potential interfering compounds. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed, each with specific advantages and considerations.

High-performance liquid chromatography (HPLC) is a robust and widely used technique for the analysis of carbamates, including this compound and its derivatives. sielc.comsielc.com The development of a reliable HPLC method involves careful optimization of several parameters, including the choice of stationary phase (column), mobile phase composition, and detector.

For the analysis of a related compound, 3-Iodo-2-propynyl-N-butylcarbamate (IPBC), a common derivative of this compound, reversed-phase HPLC is frequently utilized. sielc.comsielc.com A typical method employs a C18 column, which separates compounds based on their hydrophobicity. sielc.comeeer.org The mobile phase often consists of a mixture of acetonitrile (B52724) and water, with the addition of an acid like phosphoric acid or formic acid to control the pH and improve peak shape. sielc.comsielc.com For mass spectrometry (MS) compatible methods, formic acid is preferred over non-volatile acids like phosphoric acid. sielc.com

Method validation is a critical step to ensure the reliability of the analytical data. Key validation parameters include linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). For a UPLC-MS/MS method developed for the analysis of multiple carbamates, including IPBC, in various consumer products, excellent linearity was achieved with coefficients of determination (R²) greater than 0.99 over a concentration range of 20–1,500 ng/mL. eeer.org The accuracy of the method, determined by recovery studies in different matrices, ranged from 60.4% to 113%. eeer.org Precision, expressed as the relative standard deviation (RSD), was found to be within acceptable limits. eeer.org The method detection limits (MDLs) were reported to be in the range of 0.011–0.034 mg/kg for wet wipes and 0.57–1.6 mg/kg for detergents, demonstrating the high sensitivity of the method. eeer.org

Table 1: Example HPLC Method Parameters for a Carbamate (B1207046) Derivative (IPBC)

| Parameter | Condition |

| Column | Newcrom R1, 4.6×150 mm, 5 µm |

| Mobile Phase | Acetonitrile/Water (50/50) with 10 mM Ammonium (B1175870) Formate (AmFm) pH 3.0 |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 200 nm |

| Source: | sielc.com |

Table 2: Validation Data for a UPLC-MS/MS Method for Carbamate Analysis

| Validation Parameter | Result |

| Linearity (R²) | > 0.99 |

| Concentration Range | 20–1,500 ng/mL |

| Accuracy (Recovery) | 60.4% – 113% in various matrices |

| MDL (Wet Wipes) | 0.011–0.034 mg/kg |

| MDL (Detergents) | 0.57–1.6 mg/kg |

| Source: | eeer.org |

Gas chromatography (GC) offers high resolution and sensitivity for the analysis of volatile and semi-volatile compounds. However, the direct analysis of carbamates by GC can be challenging due to their thermal lability, which can lead to degradation in the hot injector port and inaccurate quantification. researchgate.netnih.gov To overcome this, advanced injection techniques have been developed.

Pulsed Splitless Injection (PSI) is one such technique that has been successfully applied to the analysis of thermally labile compounds, including the this compound derivative, IPBC. nih.govresearchgate.net In PSI, a high-pressure pulse of the carrier gas is applied at the beginning of the injection, which rapidly transfers the analytes from the injector to the analytical column, minimizing their residence time in the hot zone and thus reducing thermal degradation. scispace.comelementlabsolutions.com A study on the GC-ECD analysis of IPBC in cosmetic formulations using pulsed splitless injection demonstrated the effectiveness of this technique, achieving good linearity, accuracy (98% recovery), and a low limit of detection (0.25 ng/mL). nih.govresearchgate.net

Cold On-Column (COC) Injection is another powerful technique for the analysis of thermally sensitive compounds. researchgate.netnih.gov In COC injection, the sample is introduced directly onto the column at a low temperature, below the boiling point of the solvent. researchgate.net The column is then temperature-programmed to volatilize the analytes. This approach completely avoids the hot injector and the associated thermal stress on the analytes. researchgate.net Research has shown that fast GC with cold on-column injection can successfully analyze thermally labile N-carbamates without decomposition, with relative standard deviations for peak areas averaging 1.9%. researchgate.netnih.gov

Table 3: GC Injector Types for Thermally Labile Compounds

| Injector Type | Principle | Advantages for this compound |

| Pulsed Splitless | A high-pressure pulse of carrier gas rapidly transfers analytes to the column. | Reduces residence time in the hot injector, minimizing thermal degradation. scispace.comelementlabsolutions.com |

| Cold On-Column | The sample is injected directly onto a cool column, which is then temperature-programmed. | Eliminates thermal stress in the injector, preventing degradation of thermally labile compounds. nih.govresearchgate.net |

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Spectrometric Characterization of this compound and its Degradation Products

Spectrometric techniques are indispensable for the structural elucidation and confirmation of the identity of this compound and its degradation products. Mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy each provide unique and complementary information.

Mass spectrometry, particularly when coupled with a chromatographic separation technique (e.g., LC-MS or GC-MS), is a powerful tool for the identification and quantification of this compound. Tandem mass spectrometry (MS/MS) provides an additional layer of selectivity and structural information by fragmenting the molecular ion and analyzing the resulting product ions.

The fragmentation of carbamates in MS is influenced by their structure. For tert-butylcarbamates, a characteristic fragmentation pathway involves the loss of isobutylene (B52900) (i-C₄H₈) and carbon dioxide, resulting in a combined neutral loss of 100 Da. nih.gov This fragmentation is a major dissociation pathway and is useful for the quantitative analysis of compounds containing the t-BOC group. nih.gov While detailed fragmentation pathways for this compound itself are less specifically documented in readily available literature, general principles of mass spectral fragmentation can be applied. The fragmentation of this compound would likely involve cleavage of the C-O and C-N bonds of the carbamate group, as well as fragmentation of the butyl chain. libretexts.org

In a study on the thermal degradation of IPBC, UPLC-MS/MS was used to identify the degradation products. mdpi.com The analysis was performed in positive ion mode, and the fragmentation patterns of the parent and product ions were used to propose the structures of the degradation products, which included methyl this compound. mdpi.com This demonstrates the utility of MS/MS in characterizing not only the parent compound but also its transformation products in various matrices.

Table 4: General Fragmentation Patterns in Mass Spectrometry

| Compound Class | Common Fragmentation Pathways |

| Alkanes | Clusters of peaks 14 mass units apart (loss of (CH₂)nCH₃). libretexts.org |

| Alcohols | Cleavage of the C-C bond adjacent to the oxygen; potential loss of H₂O. libretexts.org |

| Amines | Alpha-cleavage adjacent to the C-N bond; molecular ion peak is an odd number. libretexts.org |

| Carboxylic Acids | Prominent peaks from the loss of OH (M-17) and COOH (M-45). libretexts.org |

| tert-Butylcarbamates | Loss of isobutylene and carbon dioxide (neutral loss of 100 Da). nih.gov |

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental techniques for the structural characterization of organic molecules, including this compound.

¹H NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule. The ¹H NMR spectrum of this compound shows characteristic signals for the protons of the butyl group and the amine protons. chemicalbook.com The chemical shifts and coupling patterns of these signals can be used to confirm the structure of the compound. For example, the spectrum of 1-butyl carbamate in DMSO-d6 has been reported.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The ¹³C NMR spectrum of this compound will show distinct signals for the carbonyl carbon and the carbons of the butyl group, which can be used for structural confirmation. researchgate.net

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands for the N-H stretching and bending vibrations of the amine group, the C=O stretching of the carbonyl group, and the C-O and C-N stretching vibrations. nist.gov These spectral features provide a unique fingerprint for the compound.

Table 5: Spectroscopic Data for this compound

| Technique | Key Observations | Source |

| ¹H NMR | Shows characteristic signals for butyl group and amine protons. | chemicalbook.com |

| ¹³C NMR | Shows distinct signals for carbonyl and butyl group carbons. | researchgate.net |

| IR Spectroscopy | Characteristic absorption bands for N-H, C=O, C-O, and C-N functional groups. | nist.gov |

Mass Spectrometry (MS/MS) for Structural Elucidation

Sample Preparation and Matrix Effects in Environmental and Material Analysis

The analysis of this compound in complex environmental and material samples often requires a sample preparation step to extract and concentrate the analyte and to remove interfering matrix components. The choice of sample preparation technique depends on the nature of the sample matrix and the analytical method to be used.

For water samples , solid-phase extraction (SPE) is a commonly used technique for the preconcentration of carbamates. eeer.orgresearchgate.net SPE cartridges packed with a suitable sorbent, such as C18, can effectively retain carbamates from a large volume of water, which are then eluted with a small volume of an organic solvent. eeer.org

For solid samples such as soil and consumer products, more rigorous extraction techniques are often necessary. eeer.orgku.edupca.state.mn.usUltrasonic-assisted extraction (UAE) has been shown to be effective for the extraction of carbamates from various matrices. eeer.org The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular and versatile sample preparation technique that has been widely applied to the analysis of pesticides, including carbamates, in a variety of food and environmental matrices. nih.goveurl-pesticides.eurestek.comchromatographyonline.com The QuEChERS procedure typically involves an initial extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (d-SPE) with a combination of sorbents to remove interfering matrix components.

Matrix effects are a significant challenge in the analysis of trace-level contaminants in complex samples. nih.govnih.gov Matrix components can co-elute with the analyte and either suppress or enhance the analytical signal, leading to inaccurate quantification. nih.gov The extent of matrix effects can be evaluated by comparing the response of the analyte in a matrix extract to its response in a pure solvent. nih.gov To compensate for matrix effects, matrix-matched calibration standards or the use of an appropriate internal standard, such as a stable isotope-labeled analog of the analyte, are often employed. researchgate.netnih.gov

Table 6: Common Sample Preparation Techniques for Carbamate Analysis

| Technique | Principle | Applicable Matrices |

| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent and then eluted with a solvent. | Water, liquid samples. eeer.org |

| Ultrasonic-Assisted Extraction (UAE) | Ultrasound is used to enhance the extraction of analytes from a solid matrix into a solvent. | Solid samples, consumer products. eeer.org |

| QuEChERS | A two-step process involving extraction with acetonitrile and cleanup with dispersive SPE. | Food, environmental samples. nih.gov |

Theoretical and Computational Chemistry Studies of N Butylcarbamate

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations have proven to be an invaluable tool for understanding the molecular and electronic properties of N-butylcarbamate. These computational methods allow for the detailed exploration of its conformational landscape and the prediction of its spectroscopic behavior.

Conformational Analysis and Rotational Barriers

The structural flexibility of this compound arises from the rotation around several single bonds, leading to a number of possible conformations with varying energies. Theoretical studies have been instrumental in identifying the most stable conformers and the energy barriers that separate them.

High-resolution microwave spectroscopy, in conjunction with quantum chemical calculations, has been used to study the structure of butyl carbamate (B1207046) in the gas phase. uva.es These studies have predicted the existence of up to thirteen low-energy conformations, which primarily differ in the relative orientation of the butyl chain and the amide group. uva.es Of these, only three have been experimentally observed, suggesting that the other low-energy conformers likely interconvert through collisional relaxation processes in the supersonic jet used in the experiments. uva.es

The two most stable experimentally observed conformers of butyl carbamate feature extended structures. uva.es This is consistent with observations for the smaller ethyl carbamate molecule. uva.es The stability of these conformers is influenced by weak intramolecular interactions, such as a C-H···O=C hydrogen bond between the terminal methyl group and the carbonyl oxygen in one of the less stable, folded forms. uva.es

The rotational barrier around the C-N carbamate bond is a key feature influencing the molecule's dynamics. Variable temperature NMR spectroscopy has been employed to determine this barrier experimentally. For a related substituted this compound, the rotational barrier was measured to be approximately 15.65 ± 0.13 kcal/mol. researchgate.netmst.edu Computational studies on model carbamate systems have shown that the stability of the transition states for this rotation is influenced by a combination of factors, including the minimization of repulsion between the nitrogen lone pair and the carbonyl group, negative hyperconjugation, and intramolecular electrostatic stabilization. researchgate.net

Table 1: Predicted Low-Energy Conformers of Butyl Carbamate This table is interactive. Click on the headers to sort the data.

| Conformer | Relative Energy (kJ/mol) | Dihedral Angle (C-O-Cα-Cβ) | Key Features |

|---|---|---|---|

| Bcb I | 0.00 | ~180° | Extended structure, most stable. uva.es |

| Bcb IV | > 0 | ~80° | Folded structure. uva.es |

| Other Forms | Various | Various | Interconvertible with more stable forms. uva.es |

Electronic Structure and Spectroscopic Property Prediction

Quantum chemical calculations are also essential for predicting the electronic structure and spectroscopic properties of this compound. These predictions can then be compared with experimental data to validate the computational models and provide deeper insights into the molecule's behavior.

Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are used to calculate properties such as rotational constants, which can be directly compared with experimental values from microwave spectroscopy. uva.es For butyl carbamate, the predicted rotational constants for the most stable conformers and their water complexes show good agreement with experimental data. uva.es

Furthermore, the analysis of the ¹⁴N nuclear quadrupole coupling constants can reveal details about the electron density distribution within the amide group. researchgate.net For instance, the depletion of the electron density of the nitrogen atom's lone pair can affect the C-N and C=O bond distances. researchgate.net

Computational methods can also predict vibrational frequencies, which correspond to the peaks observed in infrared (IR) spectroscopy. The comparison between calculated and experimental vibrational frequencies for related molecules has shown good agreement, confirming the reliability of the theoretical methods. orientjchem.org

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become a powerful tool for investigating the mechanisms of chemical reactions involving this compound and related compounds. DFT calculations can provide detailed information about the energy landscape of a reaction, including the structures of transition states and the calculation of activation energies.

Transition State Characterization and Activation Energy Calculations

A key aspect of understanding a reaction mechanism is the characterization of the transition state (TS), which represents the highest energy point along the reaction coordinate. DFT calculations can be used to locate and characterize these transition states. A true transition state is confirmed by a frequency analysis, which should reveal exactly one imaginary frequency corresponding to the motion along the reaction coordinate. github.io

The activation energy, which is the energy difference between the reactants and the transition state, determines the rate of a reaction. DFT can be used to calculate these activation energies, providing valuable insights into the feasibility and kinetics of a reaction pathway. chemrxiv.orgquantumatk.com For example, in the synthesis of cyclic carbamates, DFT calculations have been used to determine the activation energies for the key steps of intramolecular displacement and dealkylation. chemrxiv.org

Studies on the dimerization of methyl methacrylate (B99206) catalyzed by N-heterocyclic carbenes have utilized DFT to investigate multiple possible reaction channels and identify the most energetically favorable pathways. rsc.org Similarly, in the formation of N-(carbomylcarbamothioyl)benzamide, DFT calculations proposed a mechanism proceeding through two transition states, with the first being the rate-determining step. nih.govresearchgate.net

Catalytic Pathway Investigations

DFT is extensively used to investigate the role of catalysts in reactions involving carbamates. These studies can help in understanding how a catalyst lowers the activation energy and influences the selectivity of a reaction.

In the copper-catalyzed N-alkylation of carbamates, DFT calculations have supported a reaction pathway where a photoredox catalyst initiates the reaction, and a second copper complex facilitates the C-N bond formation. nih.gov These calculations can also shed light on the electronic structure of the catalytic intermediates. nih.gov

For the Pd(PPh₃)₄-catalyzed synthesis of (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate, computational studies using DFT have elucidated the reaction pathway, confirming that the reaction is not spontaneous without a catalyst. mdpi.com The calculations identified two feasible reaction pathways and demonstrated the role of the palladium catalyst in stabilizing intermediates and facilitating key steps. mdpi.com

DFT has also been applied to study Au(I) catalyzed reactions, where it was shown that the counter-ion can play an active role in the reaction mechanism. whiterose.ac.uk Such computational insights are valuable for the rational design of more efficient catalysts. rsc.orgrsc.org

Table 2: DFT Calculated Activation Energies for Selected Carbamate Reactions This table is interactive. Click on the headers to sort the data.

| Reaction | Catalyst | Calculated Activation Energy (kcal/mol) | Reference |

|---|---|---|---|

| Cyclization of Alkenyl Carbamate | Cobalt-Schiff base | Feasible based on calculations | chemrxiv.org |

| Dimerization of Methyl Methacrylate | N-heterocyclic carbene | Energetically favorable channels identified | rsc.org |

| Formation of N-(carbomylcarbamothioyl)benzamide | None | Rate-determining step identified | nih.govresearchgate.net |

| Pd-catalyzed Carbamate Synthesis | Pd(PPh₃)₄ | Two pathways with net negative energy | mdpi.com |

Q & A

Q. What are the standard synthetic routes for N-butylcarbamate and its derivatives, and how can their purity be validated?

this compound derivatives, such as propargyl this compound (PNBC), are typically synthesized via carbamate formation reactions. A common method involves reacting n-butylamine with chloroformates or carbonylating agents under controlled conditions. For example, PNBC is produced by reacting propargyl alcohol with n-butylcarbamoyl chloride . Post-synthesis, purity validation requires chromatographic techniques (e.g., HPLC or GC) to quantify residual solvents like butylamine or propargyl alcohol, ensuring compliance with purity thresholds (>99%) . Spectroscopic characterization (e.g., H/C NMR, IR) and elemental analysis are critical for confirming molecular identity .

Q. How should researchers characterize the physicochemical properties of this compound derivatives?

Key properties include solubility (e.g., PNBC’s miscibility in acetone, toluene, and immiscibility in water ), melting/boiling points (e.g., PNBC: -30°C melting point, 233°C boiling point ), and hydrolytic stability. Hydrolysis studies under varying pH and temperature conditions can reveal degradation kinetics, with products like butylamine and CO quantified via titration or GC-MS . LogP values (e.g., 2.3 for IPBC ) should be determined to assess hydrophobicity and bioavailability.

Advanced Research Questions

Q. What experimental strategies optimize the yield of this compound derivatives in multi-step syntheses?

Yield optimization requires systematic parameter screening:

- Catalyst selection : Use phase-transfer catalysts or organocatalysts to enhance reaction efficiency.

- Temperature control : Maintain sub-ambient temperatures to minimize side reactions (e.g., hydrolysis of intermediates).

- Purification : Employ recrystallization or column chromatography to isolate high-purity products (>98%) .

- Kinetic studies : Monitor reaction progress using inline spectroscopy (e.g., FTIR) to identify rate-limiting steps .

Q. How can contradictions in stability data for this compound derivatives under environmental stressors be resolved?

Conflicting stability data often arise from variations in experimental conditions (e.g., humidity, light exposure). To resolve discrepancies:

- Controlled aging studies : Conduct accelerated stability tests (e.g., 40°C/75% relative humidity) and compare degradation profiles using HPLC .

- Statistical modeling : Apply ANOVA or regression analysis to identify significant factors (e.g., temperature vs. hydrolysis rate) .

- Cross-validation : Replicate experiments using standardized protocols from authoritative guidelines (e.g., ICH Q1A) .

Q. What mechanistic insights explain the antimicrobial activity of iodopropynyl butylcarbamate (IPBC), a derivative of this compound?

IPBC’s biocidal activity stems from its electrophilic iodopropargyl group, which disrupts microbial enzyme systems via covalent binding to thiol groups. Researchers should:

- Perform bioassays : Determine minimum inhibitory concentrations (MICs) against fungi (e.g., Aspergillus niger) and bacteria .

- Molecular modeling : Use density functional theory (DFT) to map IPBC’s interaction with target proteins (e.g., fungal cytochrome P450) .

- Toxicity profiling : Assess mammalian cell cytotoxicity (e.g., LD = 1470 mg/kg in rats ) to balance efficacy and safety.

Methodological Considerations

Q. How should researchers design experiments to ensure reproducibility of this compound synthesis and analysis?

- Detailed protocols : Document reagent sources (e.g., Sigma-Aldrich for n-butylamine ), instrument calibration (e.g., NMR spectrometer shimming), and step-by-step procedures.

- Uncertainty quantification : Report standard deviations for triplicate measurements (e.g., melting point ±0.5°C) and propagate errors in yield calculations .